Tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate

Description

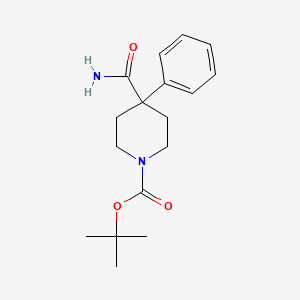

Tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and both carbamoyl and phenyl substituents at the 4-position of the piperidine ring. This structure makes it a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The Boc group enhances solubility and stability during synthetic steps, while the phenyl and carbamoyl moieties contribute to target binding interactions in drug discovery contexts.

Properties

IUPAC Name |

tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-16(2,3)22-15(21)19-11-9-17(10-12-19,14(18)20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFNTRHCIKUMCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101133037 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-4-phenyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167262-69-3 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-4-phenyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167262-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-4-phenyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate typically involves the reaction of 4-phenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

Tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate has several notable applications in scientific research:

Medicinal Chemistry

- Drug Development : The compound is being investigated for its potential therapeutic effects in treating neurological disorders and certain cancers. Its structure allows it to interact with specific biological targets effectively.

- Targeted Protein Degradation : As a component of Proteolysis Targeting Chimeras (PROTACs), this compound facilitates the targeted degradation of proteins involved in disease processes. PROTACs utilize bifunctional molecules to recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.

Biochemical Studies

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

- Protein Interaction Studies : The compound's ability to form stable complexes with proteins makes it useful for studying protein-protein interactions and elucidating biochemical pathways.

Chemical Synthesis

- Intermediate in Organic Synthesis : It serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical applications.

Case Study 1: PROTAC Development

A study published in a peer-reviewed journal demonstrated that incorporating this compound into PROTACs significantly improved their efficacy in degrading target proteins associated with cancer. The semi-flexible nature of the compound allowed for optimal spatial arrangement necessary for effective protein recruitment.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's interaction with P-glycoprotein (P-gp), a critical transporter involved in drug metabolism. Results indicated that this compound enhances binding affinity through hydrogen bonding interactions, suggesting its potential as an inhibitor of P-gp.

Mechanism of Action

The mechanism of action of tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs of tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate, focusing on substituent variations and their implications:

Key Research Findings

- Synthetic Challenges : Introducing bulky substituents (e.g., phenyl) at the 4-position of piperidine requires optimized coupling conditions to avoid low yields (e.g., 49% in sulfonamide formation steps) .

- Structural Insights : X-ray crystallography (using SHELX software) confirms that the carbamoyl group in the target compound forms hydrogen bonds with kinase residues, enhancing potency .

Biological Activity

Tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate (also known as TBCP) is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

TBCP has the molecular formula and features a piperidine ring substituted with a tert-butyl group, a carbamoyl group, and a phenyl group. This unique structure contributes to its diverse biological activities.

The biological activity of TBCP is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that TBCP may modulate the activity of certain neurotransmitter systems, which could explain its potential effects on neurological conditions.

Key Mechanisms

- Enzyme Inhibition : TBCP may inhibit specific enzymes involved in neurotransmitter metabolism, potentially impacting pathways related to mood and cognition.

- Receptor Modulation : The compound could interact with receptors associated with pain perception and neuroprotection, indicating possible applications in pain management and neurodegenerative diseases.

Biological Activity

TBCP has shown promise in several areas of biological activity:

- Neuroprotective Effects : Research indicates that TBCP may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's.

- Anti-inflammatory Properties : TBCP has demonstrated the ability to reduce inflammatory cytokines in vitro, suggesting it may have therapeutic potential for conditions characterized by chronic inflammation.

- Analgesic Potential : Studies have hinted at TBCP's efficacy in modulating pain pathways, making it a candidate for further investigation as an analgesic agent.

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In an experimental study involving cell cultures exposed to amyloid-beta (Aβ) peptides, TBCP exhibited significant protective effects against Aβ-induced toxicity. The compound reduced levels of reactive oxygen species (ROS) and improved cell viability by approximately 30% compared to untreated controls.

| Treatment | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 100 | 5 |

| Aβ Treatment | 45 | 15 |

| Aβ + TBCP | 75 | 8 |

This data suggests that TBCP may mitigate oxidative damage in neuronal cells.

Case Study 2: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of TBCP on microglial cells activated by lipopolysaccharides (LPS), TBCP treatment resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) production.

| Treatment | TNF-α Production (pg/mL) |

|---|---|

| Control | 200 |

| LPS Treatment | 500 |

| LPS + TBCP | 300 |

These findings indicate that TBCP may serve as an effective anti-inflammatory agent.

Research Applications

TBCP is being explored for its potential applications in:

- Pharmaceutical Development : As a lead compound for developing new drugs targeting neurodegenerative diseases.

- Biochemical Research : To understand the underlying mechanisms of action related to neurotransmitter modulation and inflammation.

Q & A

What are the recommended synthetic protocols for tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate, and how are intermediates purified?

Answer:

Synthesis typically involves multi-step routes, leveraging protecting-group strategies. A common approach includes:

- Step 1: Introduction of the tert-butyloxycarbonyl (Boc) group to protect the piperidine nitrogen, followed by functionalization at the 4-position with a phenylcarbamoyl group.

- Step 2: Purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradients) to isolate intermediates .

- Step 3: Final deprotection (if applicable) under acidic conditions (e.g., TFA in DCM) to yield the target compound.

For structurally similar derivatives, multi-step reactions involving thiourea intermediates or cyclocondensation reactions have been reported .

Which analytical techniques are most effective for structural confirmation and purity assessment?

Answer:

A combination of spectroscopic and chromatographic methods ensures robust characterization:

| Method | Conditions/Parameters | Key Observations |

|---|---|---|

| GC-MS | RT locked to tetracosane (9.258 min); split ratio 1:50; injector temp. 280°C | Fragmentation patterns confirm molecular ions |

| FTIR-ATR | 4000–400 cm⁻¹; resolution 4 cm⁻¹ | Peaks at ~1680 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H) |

| HPLC-TOF | C18 column; mobile phase: MeCN/H₂O; flow rate 0.3 mL/min | Purity ≥98% (Δppm: -1.34 for exact mass) |

Cross-validation using NMR (¹H/¹³C) and X-ray crystallography (e.g., SHELXL refinement) resolves ambiguities in stereochemistry .

What are the critical safety considerations for handling this compound?

Answer:

- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Waste Disposal: Classify waste as hazardous organic solids; employ licensed disposal services .

- Toxicity Notes: Limited acute toxicity data exist—treat as a potential irritant. Immediate medical consultation is advised upon exposure .

How can crystallographic tools resolve structural ambiguities in this compound?

Answer:

- SHELX Suite: Use SHELXD for phase determination and SHELXL for refinement. High-resolution data (>1.0 Å) improve accuracy in modeling anisotropic displacement parameters .

- Hydrogen Bonding Analysis: Apply graph-set notation (e.g., Ettermotifs ) to identify recurring hydrogen-bonding patterns, aiding in polymorph prediction .

- ORTEP Visualization: Generate thermal ellipsoid plots to assess positional disorder or lattice defects .

How to reconcile discrepancies between NMR and mass spectrometry data?

Answer:

- Scenario: Discrepancies in molecular ion abundance or unexpected NMR shifts.

- Resolution:

- Confirm solvent purity (e.g., deuterated solvent residuals in NMR).

- Re-run MS under softer ionization (e.g., ESI instead of EI) to reduce fragmentation .

- Use 2D NMR (COSY, HSQC) to assign overlapping proton environments .

How does the tert-butyl group influence stability and reactivity?

Answer:

- Steric Effects: The bulky tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, enhancing stability during storage .

- Synthetic Utility: Acts as a transient protecting group, enabling selective functionalization at the piperidine nitrogen in multi-step syntheses .

What methodologies quantify impurities and degradation products?

Answer:

- HPLC-PDA: Use reverse-phase columns with UV detection (λ = 254 nm) to track degradation products under accelerated stability conditions (40°C/75% RH) .

- Reference Standards: Compare retention times and spectral data against synthesized impurities (e.g., de-Boc derivatives) .

How can hydrogen bonding patterns inform derivative design?

Answer:

- Crystal Engineering: Analyze R₂²(8) or C(4) motifs in crystallographic data to predict solubility or bioavailability.

- Pharmacokinetic Optimization: Introduce hydrogen-bond donors/acceptors at positions identified via molecular docking (e.g., targeting enzyme active sites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.